molecular formula C17H15N5O3S2 B2956741 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 894009-44-0

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2956741
M. Wt: 401.46
InChI Key: KSLZZOBIDGCQGT-UHFFFAOYSA-N
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Description

This would include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This would detail the methods and reagents used to synthesize the compound.



Molecular Structure Analysis

This would involve studying the compound’s molecular geometry, bond lengths and angles, and other structural characteristics.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.



Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds incorporating similar structural motifs have been synthesized and evaluated for their antimicrobial properties. For instance, research involving the synthesis of new heterocycles incorporating various moieties, such as antipyrine, has shown that these compounds can be characterized by various spectroscopic techniques and tested for their antimicrobial effects (Bondock et al., 2008). These studies indicate a potential for compounds like "2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide" in antimicrobial research.

pKa Determination and Drug Precursor Analysis

Research on similar compounds has involved the determination of acidity constants (pKa) which is crucial for understanding the drug's behavior in biological systems. For example, Duran and Canbaz (2013) worked on determining the pKa values of newly synthesized acetamide derivatives, which could be important for predicting the solubility and permeability of potential drugs (Duran & Canbaz, 2013).

Anticancer Activity

Compounds with similar structures have also been explored for their anticancer activities. Duran and Demirayak (2012) synthesized acetamide derivatives and tested their efficacy against various human tumor cell lines, showing potential therapeutic applications (Duran & Demirayak, 2012).

Insecticidal Activity

Research into heterocycles incorporating thiadiazole moieties, similar to the functional groups in "2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide," has shown potential insecticidal activity against agricultural pests. Such studies provide insights into the development of new insecticidal agents (Fadda et al., 2017).

Antioxidant and Antitumor Evaluation

Compounds incorporating similar structural features have been synthesized and evaluated for their antioxidant and antitumor properties. This research indicates the potential for these compounds in developing new therapeutic agents with antioxidant and anticancer activities (Ahmad et al., 2012).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S2/c1-10-17(27-11(2)18-10)14-7-8-16(21-20-14)26-9-15(23)19-12-3-5-13(6-4-12)22(24)25/h3-8H,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLZZOBIDGCQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide

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